![molecular formula C22H29NO4 B579893 Demethyl calyciphylline A CAS No. 1584236-34-9](/img/structure/B579893.png)
Demethyl calyciphylline A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Demethyl calyciphylline A is a natural product isolated from the fruits of Daphniphyllum longeracemosum K . It belongs to the class of alkaloids .
Synthesis Analysis
The synthesis of calyciphylline A-type alkaloids, including Demethyl calyciphylline A, is a topic of ongoing research . Several noteworthy core syntheses and the development of a wide range of novel synthetic strategies have been achieved . These strategies include intramolecular Michael addition, Pd-catalysis, cycloaddition, and Mannich-type reactions .Molecular Structure Analysis
Demethyl calyciphylline A has a complex molecular structure. Its molecular formula is C22H29NO4 . The compound is a powder in its physical state .Physical And Chemical Properties Analysis
Demethyl calyciphylline A is a powder . It has a molecular weight of 371.47 g/mol . The compound is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .Scientific Research Applications
Phytochemical Research
Demethyl calyciphylline A has been isolated from the fruits of Daphniphyllum longeracemosum . This compound is a part of phytochemical investigations that aim to discover new substances with potential biological activities. In this context, Demethyl calyciphylline A can be used to study plant defense mechanisms and interactions with other organisms.
Synthetic Chemistry
The compound serves as a building block in synthetic chemistry, particularly in the synthesis of complex fused-hexacyclic alkaloid structures . Researchers utilize it to develop novel synthetic strategies and methodologies, such as intramolecular Michael addition, Pd-catalysis, cycloaddition, and Mannich-type reactions .
Biological Activity Screening
Initial bioassays indicated that related Daphniphyllum alkaloids can stimulate wheat shoot elongation . Demethyl calyciphylline A, due to its structural similarity, may also be used in bioassays to explore growth-promoting effects on various plant species.
Analytical Benchmarking
Due to its complex structure, Demethyl calyciphylline A can serve as a challenging benchmark molecule for analytical techniques. It can be used to test the limits of spectroscopic methods and quantum chemical analysis .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2,6-dimethyl-8-oxido-20-oxo-8-azoniahexacyclo[11.5.1.11,5.02,10.03,8.016,19]icos-13(19)-ene-17-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29NO4/c1-11-9-23(27)10-13-5-3-12-4-6-14-16(20(25)26)8-22(18(12)14)19(24)15(11)7-17(23)21(13,22)2/h11,13-17H,3-10H2,1-2H3,(H,25,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYVGXCFPXHFNSQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C[N+]2(CC3CCC4=C5C(CC4)C(CC56C3(C2CC1C6=O)C)C(=O)O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q & A
Q1: What is the significance of discovering Demethyl calyciphylline A alongside Longeracemine?
A1: The discovery of Demethyl calyciphylline A (2), described as a new compound, alongside Longeracemine (1) suggests that Daphniphyllum longeracemosum K. Rosenthal likely produces a variety of structurally related alkaloids []. This finding opens avenues for further research into the chemical diversity and potential bioactivities of compounds within this plant species.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.